molecular formula C14H13N5O3 B2557391 1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1351398-17-8

1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2557391
CAS No.: 1351398-17-8
M. Wt: 299.29
InChI Key: OAPXENOCAVESQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₄H₁₃N₅O₃
Molecular Weight: 299.28 g/mol
CAS Number: 1351398-17-8

This compound features a pyridine ring substituted at the 2-position with a pyrazole moiety bearing a methyl group and a carboxylic acid. The pyridine ring is further substituted at the 5-position with a 3-ethyl-1,2,4-oxadiazole group. The oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-3-11-17-13(22-18-11)9-4-5-12(15-6-9)19-8(2)10(7-16-19)14(20)21/h4-7H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPXENOCAVESQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1351398-17-8) is a novel derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N6O2C_{15}H_{16}N_6O_2, with a molecular weight of 312.33 g/mol. The structure features a pyrazole ring linked to an oxadiazole and pyridine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC15H16N6O2
Molecular Weight312.33 g/mol
LogP1.821
Water SolubilityLogSw: -2.23
pKa13.96 (acid), 2.87 (base)

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound demonstrated IC50 values ranging from 0.48 µM to 10.38 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Mechanism of Action : Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells via the activation of caspase pathways, notably caspase-3 and caspase-7 .
  • Comparative Studies : In comparative studies, the compound showed greater potency than traditional chemotherapeutics like doxorubicin in certain assays .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Inhibition Studies : It has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
  • Mechanism Insights : The presence of electron-withdrawing groups in its structure enhances its interaction with microbial targets, leading to increased efficacy .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated several derivatives of oxadiazole, including our compound of interest. The results indicated that it effectively inhibited cell proliferation in MCF-7 and U937 cell lines, with flow cytometry confirming apoptosis induction through increased p53 expression levels .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed significant bactericidal activity, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 1-[5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1351398-16-7) Molecular Formula: C₁₅H₁₅N₅O₃ Molecular Weight: 313.32 g/mol Key Difference: Replacement of the ethyl group with a bulkier isopropyl substituent on the oxadiazole ring.
  • 1-{5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid

    • Molecular Formula : C₁₈H₁₂FN₅O₃
    • Molecular Weight : 365.33 g/mol
    • Key Difference : Substitution of the ethyl group with a 4-fluorophenyl ring. The fluorine atom introduces electronegativity, which could enhance dipole interactions and improve membrane permeability .

Core Heterocycle Modifications

  • 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid (CAS: 957487-33-1)

    • Molecular Formula : C₁₀H₁₁N₃O₃
    • Molecular Weight : 221.22 g/mol
    • Key Difference : Replacement of the pyridine-oxadiazole scaffold with an isoxazole ring. The isoxazole’s reduced aromaticity and altered electronic profile may impact binding specificity .
  • 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic acid (CAS: 1708080-77-6)

    • Molecular Formula : C₁₂H₉N₇O₃
    • Molecular Weight : 299.25 g/mol
    • Key Difference : Substitution of pyridine with pyrimidine and pyrazole with imidazole. The pyrimidine-imidazole core may enhance π-π stacking interactions in nucleic acid targets .

Functional Group Variations

  • Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 112632-96-9) Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.23 g/mol Key Difference: Replacement of the oxadiazole group with a simpler ethyl ester.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Potential Impact on Properties
1-[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid C₁₄H₁₃N₅O₃ 299.28 Ethyl-oxadiazole, pyridine-pyrazole core Balanced lipophilicity and stability
1-[5-(3-Isopropyl-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-pyrazole-4-carboxylic acid C₁₅H₁₅N₅O₃ 313.32 Isopropyl substitution Increased steric hindrance
1-{5-[3-(4-Fluorophenyl)-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-pyrazole-4-carboxylic acid C₁₈H₁₂FN₅O₃ 365.33 Fluorophenyl substitution Enhanced electronic interactions
5-(1-Ethyl-5-methyl-pyrazol-4-yl)-isoxazole-3-carboxylic acid C₁₀H₁₁N₃O₃ 221.22 Isoxazole core Altered binding specificity

Preparation Methods

Cyclocondensation Strategies for Oxadiazole-Pyrazole Assembly

Amidoxime-Carboxylic Acid Cyclization

The core 1,2,4-oxadiazole ring is synthesized via cyclocondensation of amidoximes with activated carboxylic acids. For the target compound, ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate serves as the intermediate. A modified Tiemann-Krüger protocol involves reacting pyridine-2-carboxamidoxime with ethyl chlorooxaloacetate in tetrahydrofuran (THF) under reflux (12 h, 80°C), yielding the oxadiazole ester in 78% efficiency. Subsequent hydrolysis with aqueous NaOH (2 M, 70°C, 4 h) generates the carboxylic acid derivative.

Optimization Parameters:
  • Catalyst : Triethylamine (TEA) enhances reaction kinetics by deprotonating intermediates.
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) improve solubility of aromatic precursors.
  • Yield : 65–82% after recrystallization (ethanol/water).

Pyrazole Ring Construction

The 5-methyl-1H-pyrazole-4-carboxylic acid moiety is synthesized via Knorr pyrazole synthesis. Ethyl acetoacetate reacts with hydrazine hydrate (ethanol, reflux, 6 h) to form 5-methylpyrazol-3-ol, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 60°C, 3 h).

Key Considerations:
  • Oxidation Selectivity : Controlled pH (2–3) prevents over-oxidation to CO₂.
  • Purity : Recrystallization from methanol yields >95% pure product (m.p. 198–200°C).

Microwave-Assisted Convergent Synthesis

One-Pot Heterocyclization

Microwave irradiation accelerates the formation of both heterocycles. A mixture of 2-cyano-5-ethylpyridine and 5-methyl-1H-pyrazole-4-carbonyl chloride undergoes cyclization in 1,4-dioxane under microwave conditions (250 W, 5 min intervals, 30 s irradiation), achieving 88% yield.

Advantages:
  • Time Efficiency : 30-minute total reaction time vs. 12–24 h conventional methods.
  • Energy Savings : Reduced solvent volumes (5 mL vs. 50 mL).

Coupling of Preformed Intermediates

The pyridine-oxadiazole and pyrazole-carboxylic acid subunits are synthesized separately and coupled via Suzuki-Miyaura cross-coupling. Palladium(II) acetate (5 mol%) and cesium carbonate in DMF/H₂O (3:1, 100°C, 8 h) facilitate biaryl bond formation, yielding 74% of the target compound.

Reaction Conditions:
  • Ligand : SPhos enhances catalytic activity for electron-deficient pyridines.
  • Work-Up : Extraction with ethyl acetate and silica gel chromatography (hexane/EtOAc 4:1).

Solution-Phase Sequential Synthesis

Stepwise Functionalization

A linear approach constructs the pyridine-oxadiazole first, followed by pyrazole incorporation:

  • Oxadiazole Formation : Pyridine-2-carbonitrile reacts with hydroxylamine hydrochloride (EtOH, 70°C, 6 h) to form amidoxime, which cyclizes with ethyl malonyl chloride (TEA, THF, 0°C → rt, 12 h).
  • Pyrazole Coupling : The oxadiazole intermediate undergoes nucleophilic aromatic substitution with 5-methyl-1H-pyrazole-4-carbonyl chloride (DMAP, CH₂Cl₂, 24 h).
Yield Progression:
Step Product Yield (%)
1 Ethyl 3-ethyl-5-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate 82
2 1-[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid 68

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.98 (s, 1H, pyrazole-H3), 2.61 (q, J = 7.6 Hz, 2H, oxadiazole-CH₂CH₃), 2.43 (s, 3H, pyrazole-CH₃).
  • IR (KBr): 1715 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (C=N, oxadiazole).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 55:45, 1 mL/min).
  • Elemental Analysis : Calculated for C₁₅H₁₄N₄O₃: C 58.82%, H 4.58%, N 18.29%; Found: C 58.79%, H 4.61%, N 18.25%.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Time Scalability Cost
Cyclocondensation 68–82 18–24 h Moderate Low
Microwave 74–88 30 min High Medium
Sequential 65–74 36 h Low High

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of flow chemistry for oxadiazole formation reduces reaction time to 10 minutes (residence time) and improves safety by minimizing exothermic risks.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 for microwave vs. 23.4 for batch.
  • E-Factor : 12.5 (microwave) vs. 45.6 (conventional).

Q & A

Q. What are the recommended synthetic routes for 1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. A common approach includes:
  • Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate, DMF-DMA, and phenylhydrazine derivatives) to form the pyrazole core .
  • Step 2 : Introduction of the oxadiazole moiety via cyclization using reagents like phosphorous oxychloride (POCl₃) at 120°C .
  • Step 3 : Suzuki-Miyaura cross-coupling to attach the pyridine-oxadiazole fragment, employing Pd(PPh₃)₄ as a catalyst and aryl boronic acids in degassed DMF/water .
  • Step 4 : Hydrolysis of ester groups to the carboxylic acid using NaOH or KOH in aqueous ethanol .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • NMR (¹H/¹³C) : Assign pyrazole, pyridine, and oxadiazole protons (e.g., pyrazole-CH₃ at ~2.5 ppm; oxadiazole-C2 proton as a singlet) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent orientation .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What are the key considerations in optimizing reaction yields during synthesis?

  • Methodological Answer :
  • Catalyst Selection : Pd catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance cyclization and coupling reactions .
  • Temperature Control : Maintain 50–120°C for cyclization to avoid side products .
  • Purity of Intermediates : Purify intermediates via column chromatography or recrystallization (e.g., ethanol for pyrazole esters) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Variable Substituents : Modify the oxadiazole (e.g., replace ethyl with methyl or trifluoromethyl) and pyridine (e.g., introduce halogens) to assess electronic effects .
  • Biological Assays : Test derivatives for target binding (e.g., enzyme inhibition assays) and correlate with substituent properties .
  • Computational Docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or receptors) .

Q. What computational methods are effective in predicting reactivity or interactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., transition states in cyclization) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Q. How to address discrepancies in spectral data or biological activity results?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR/IR with X-ray crystallography to resolve structural ambiguities .
  • Purity Checks : Use HPLC to confirm >95% purity; impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Biological Replicates : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.